Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate
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Overview
Description
Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate: is a chemical compound with the molecular formula C10H14IN3O2 It is a derivative of pyridine, featuring an amino group and an iodine atom on the pyridine ring, along with a tert-butyl carbamate group
Mechanism of Action
Mode of Action
The compound contains a tert-butyloxycarbonyl (t-Boc or simply Boc) group . This group is commonly used in organic chemistry as a protecting group for amines. The Boc group is stable under acidic and basic conditions and is cleaved by strong acids . This has to do with the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3-iodopyridine as the primary starting material.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate group.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and minimize impurities.
Purification: Employing industrial purification techniques like crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom on the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: The amino group can engage in coupling reactions with various electrophiles to form new C-N bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.
Reduction Products: Reduction typically results in the formation of amine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of iodine-containing pyridine derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable building block for various chemical processes .
Comparison with Similar Compounds
- Tert-butyl N-(2-amino-3-chloropyridin-4-yl)carbamate
- Tert-butyl N-(2-amino-3-bromopyridin-4-yl)carbamate
- Tert-butyl N-(2-amino-3-fluoropyridin-4-yl)carbamate
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, chlorine, bromine, fluorine) on the pyridine ring affects the compound’s reactivity and biological activity. Iodine, being larger and more polarizable, often imparts unique properties compared to other halogens.
- Stability: The tert-butyl carbamate group provides stability across all these compounds, making them suitable for various applications.
- Reactivity: The reactivity of these compounds can vary based on the halogen present, influencing their suitability for specific chemical reactions and biological interactions .
Properties
IUPAC Name |
tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXXZQOYGZFQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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